molecular formula C17H20FN5O B12133166 N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide

Cat. No.: B12133166
M. Wt: 329.4 g/mol
InChI Key: MDBLPUDCNBDSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanoic acid.

    Reduction: Formation of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: A precursor in the synthesis of the target compound.

    4-Fluorobenzaldehyde: Another precursor used in the synthesis.

    N-(4,6-Dimethylpyrimidin-2-yl)-4-(quinazoline-4-yl)amino-benzene-1-sulfonamide: A related compound with similar structural features.

Uniqueness

N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20FN5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2-methylpropanamide

InChI

InChI=1S/C17H20FN5O/c1-10(2)15(24)22-17(21-14-7-5-13(18)6-8-14)23-16-19-11(3)9-12(4)20-16/h5-10H,1-4H3,(H2,19,20,21,22,23,24)

InChI Key

MDBLPUDCNBDSAY-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)F)\NC(=O)C(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)F)NC(=O)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.